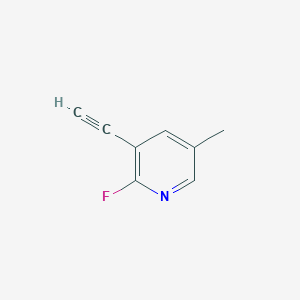

3-Ethynyl-2-fluoro-5-methylpyridine

Description

3-Ethynyl-2-fluoro-5-methylpyridine is a fluorinated pyridine derivative with substituents at positions 2 (fluoro), 3 (ethynyl), and 5 (methyl). Its molecular formula is C₈H₆FN, with a molecular weight of 151.14 g/mol. The ethynyl group introduces sp-hybridized carbon atoms, enhancing reactivity for click chemistry or cross-coupling reactions, while the fluorine atom modulates electronic properties and bioavailability.

Properties

IUPAC Name |

3-ethynyl-2-fluoro-5-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c1-3-7-4-6(2)5-10-8(7)9/h1,4-5H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTATUVEYGBIOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)F)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-2-fluoro-5-methylpyridine can be achieved through several methods, including:

Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis.

Sonogashira Coupling: This method involves the coupling of an ethynyl derivative with a halogenated pyridine in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-2-fluoro-5-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Oxidation and Reduction: The ethynyl group can undergo oxidation to form carbonyl compounds or reduction to form alkenes or alkanes.

Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, which are valuable in medicinal chemistry.

Common Reagents and Conditions

Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst for reduction reactions.

Major Products

The major products formed from these reactions include substituted pyridines, carbonyl compounds, alkenes, and fused ring systems, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-Ethynyl-2-fluoro-5-methylpyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Ethynyl-2-fluoro-5-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The ethynyl and fluorine substituents can enhance binding affinity and selectivity for these targets, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Effects on Reactivity and Bioactivity

Key Compounds for Comparison :

3-Ethynyl-5-fluoropyridin-2-amine (CAS: 936344-74-0, C₇H₅FN₂, MW: 136.13 g/mol): Differs by the presence of an amine group at position 2 instead of fluorine.

These compounds inhibit thymidylate synthase, critical for DNA synthesis. While the target pyridine derivative lacks a uracil-like ring, the fluorine atom may similarly enhance electronegativity and mimic natural metabolites in enzyme inhibition .

Methyl 3-(2-amino-5-fluoropyridin-3-yl)acrylate (CAS listed in ): Contains an acrylate ester and amino group, enabling conjugation or polymerization. The ethynyl group in the target compound offers distinct reactivity for alkyne-azide cycloaddition, a feature absent in this acrylate derivative .

Electronic and Steric Properties :

- Fluorine : Reduces basicity of the pyridine nitrogen and increases lipophilicity (logP).

- Ethynyl vs. Methyl/Methoxy : Ethynyl groups introduce linear geometry and reactivity, whereas methyl/methoxy groups (e.g., in 5-methyl or 3-methoxy derivatives) provide steric bulk but lower chemical versatility .

Metabolic Stability :

- Fluorine in the target compound reduces oxidative metabolism compared to hydroxyl or amine groups in analogs (e.g., 4-{[3-chloro-4-fluoro-phenylimino]-methyl}-6-methoxy-pyridin-3-ol, MW: 281 g/mol) .

- Ethynyl groups may undergo cytochrome P450-mediated oxidation, necessitating prodrug strategies for stability .

Biological Activity

3-Ethynyl-2-fluoro-5-methylpyridine (EFMP) is a fluorinated pyridine derivative characterized by its unique structural features, including an ethynyl group at the 3-position, a fluorine atom at the 2-position, and a methyl group at the 5-position of the pyridine ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

- Molecular Formula : C8H6FN

- Molecular Weight : 135.14 g/mol

- SMILES Notation : CC1=CC(=C(N=C1)F)C#C

- InChI Key : WKTATUVEYGBIOX-UHFFFAOYSA-N

The biological activity of EFMP is influenced by its structural components. The ethynyl and fluorine substituents enhance its interaction with molecular targets such as enzymes and receptors, potentially modulating various biochemical pathways. While specific mechanisms remain to be fully elucidated, preliminary studies suggest that EFMP may act as an inhibitor or modulator of certain biological targets.

Antimicrobial Activity

EFMP has been investigated for its antimicrobial properties. In vitro studies have demonstrated that it exhibits significant activity against a range of bacterial strains. For example, a study indicated that EFMP showed notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

Anticancer Properties

Research has also explored the anticancer potential of EFMP. A study conducted on various cancer cell lines revealed that EFMP induces apoptosis in human breast cancer cells (MCF-7) and lung cancer cells (A549). The compound's ability to inhibit cell proliferation was attributed to its interaction with key signaling pathways involved in cancer progression.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, EFMP was tested against clinical isolates of Staphylococcus aureus. The results indicated that EFMP not only inhibited bacterial growth but also reduced biofilm formation, a critical factor in chronic infections.

Case Study 2: Cancer Cell Apoptosis

A recent study examined the effects of EFMP on MCF-7 cells using flow cytometry to assess apoptosis rates. The findings showed that treatment with EFMP led to significant increases in early and late apoptotic cells compared to untreated controls, highlighting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.